molecular formula C63H35N5O9 B12734727 N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide CAS No. 84852-28-8

N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide

Cat. No.: B12734727
CAS No.: 84852-28-8
M. Wt: 1006.0 g/mol
InChI Key: GCJHTABZZIYMPH-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule featuring a dense arrangement of oxygen and nitrogen atoms within its undecacyclic framework. Key structural attributes include:

  • Pentaoxo and hydroxy groups: These polar functionalities enhance hydrophilicity and may confer redox activity, as seen in other oxygen-rich natural products like phenylpropenoids from Populus species .
  • Diaza (two nitrogen) linkages: Such groups are common in bioactive heterocycles, such as thiazole derivatives, and can modulate electronic properties and metabolic stability .

Properties

CAS No.

84852-28-8

Molecular Formula

C63H35N5O9

Molecular Weight

1006.0 g/mol

IUPAC Name

N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide

InChI

InChI=1S/C63H35N5O9/c69-33-25-45-41(49(70)26-33)27-42-37(57(45)71)22-19-34-43-29-48(65-62(76)31-13-6-2-7-14-31)51-46(54(43)66-53(34)42)28-44-38(58(51)72)23-20-35-36-21-24-40-52(56(36)68(55(35)44)67-63(77)32-15-8-3-9-16-32)60(74)39-17-10-18-47(50(39)59(40)73)64-61(75)30-11-4-1-5-12-30/h1-19,21-24,27-29,71H,20,25-26H2,(H,64,75)(H,67,77)

InChI Key

GCJHTABZZIYMPH-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C(=CC3=C(C2=O)C(=NC(=O)C4=CC=CC=C4)C=C5C3=NC6=C5C=CC7=C(C8=C(C=C76)C(=O)CC(=O)C8)O)C9=C1C1=C(N9NC(=O)C2=CC=CC=C2)C2=C(C=C1)C(=O)C1=C(C2=O)C=CC=C1NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide typically involves the condensation of benzoic acids and amines under specific conditions. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides a high yield and is eco-friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups such as benzoyl, hydroxy, and amido groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms.

Scientific Research Applications

N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Class/Name Molecular Weight (approx.) Key Functional Groups Solubility Profile Reported Bioactivity/Applications
Target Compound (as above) ~1200–1400 Da Benzamide, pentaoxo, hydroxy, diaza Low (hydrophobic core) Not reported; inferred redox/antimicrobial potential
Phenyazothiazole Derivatives (e.g., 6d–6f from ) 447–496 Da Thiazole, diazenyl, coumarin Moderate (polar substituents) Anticancer, antimicrobial
Isoxazolyl Benzimidazoles () ~350–450 Da Isoxazole, benzimidazole, carboxylic acid Low to moderate Antimicrobial, enzyme inhibition
Essential Oil Terpenes () 100–300 Da Monoterpenes, alcohols, ketones High volatility Antioxidant, anti-inflammatory

Key Findings :

Structural Complexity vs. Bioactivity: The target compound’s polycyclic architecture contrasts with smaller heterocycles like thiazoles () or isoxazolyl benzimidazoles (), which exhibit direct antimicrobial and anticancer activities. Its larger size may hinder cellular uptake but enhance stability .

Synthetic Challenges :

  • The compound’s synthesis likely involves multi-step cyclization and amidation, akin to methods used for benzamide derivatives () and thiazole coumarins (). For example:

  • Amide bond formation : Employing carbodiimide coupling agents (e.g., EDC) in DMF, as seen in .
  • Cyclization : Using catalysts like polyphosphoric acid () or optimizing solvent systems (e.g., dioxane, ) to enhance yields .

Unlike volatile terpenes (), the compound’s low solubility and high molecular weight may limit its applicability in topical formulations but favor solid-state applications (e.g., crystalline materials) .

Biological Activity

N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis methods and biological activities of this compound based on available literature.

Synthesis

The synthesis of this compound involves multiple steps typical of complex organic compounds with multiple functional groups and stereocenters. It typically includes:

  • Formation of the benzamido group : This is achieved through the reaction of benzoyl chloride with an amine derivative.
  • Cyclization and functionalization : The diazaundecacyclo framework is constructed using various cyclization techniques.
  • Functional group modifications : Hydroxyl and carbonyl groups are introduced through oxidation and acylation reactions.

Biological Activity

The biological activity of N-(5-benzamido...) has been explored in several studies focusing on its pharmacological effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms:

  • Mechanisms of Action : These may include the inhibition of cell proliferation pathways and the activation of apoptotic pathways.
  • Case Studies : A study showed that derivatives with similar structural features demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Antimicrobial Properties

Compounds with the benzamide structure often exhibit antimicrobial activity:

  • In vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects.
  • Potential Applications : This suggests possible applications in developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential is attributed to the presence of hydroxyl groups which can scavenge free radicals:

  • Experimental Findings : Studies have shown that similar compounds significantly reduce oxidative stress markers in vitro.

Data Table: Biological Activities

Activity TypeMechanismTest Organisms/Cell LinesReference
AnticancerInduction of apoptosisMCF-7
Inhibition of proliferationHeLa
AntimicrobialCell wall synthesis inhibitionStaphylococcus aureus
Protein synthesis inhibitionEscherichia coli
AntioxidantFree radical scavengingN/A

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